

Technical Guide: Spectroscopic Characterization of 1,3-Dibenzyloxy-2-ethylpropane

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Compound of Interest

Compound Name: 1,3-Dibenzyloxy-2-ethylpropane

CAS No.: 33498-90-7

Cat. No.: B031059

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Molecular Architecture & Significance

1,3-Dibenzyloxy-2-ethylpropane (C₁₉H₂₄O₂) is the bis-benzyl ether derivative of 2-ethyl-1,3-propanediol. Its structural symmetry and stability make it a valuable scaffold in medicinal chemistry, particularly for designing lipophilic linkers or acyclic backbones that mimic the glycerol moiety in phospholipids without the metabolic instability of esters.

Core Structural Parameters[1]

- IUPAC Name: (((2-ethylpropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene
- Molecular Weight: 284.40 g/mol
- Molecular Formula: C₁₉H₂₄O₂
- Symmetry Elements: The molecule possesses a

plane of symmetry passing through the C2-methine and the ethyl group. This renders the two benzyloxymethyl arms chemically equivalent, simplifying the NMR spectrum significantly.

Synthetic Context & Purity Profiling

To interpret the spectra correctly, one must understand the synthesis matrix. This compound is typically generated via Williamson ether synthesis.

Reaction:

Impurity Fingerprinting

Before final characterization, researchers must screen for specific process-related impurities which often co-elute:

- Monobenzyl Ether: Result of incomplete alkylation. Identified by a broad -OH stretch in IR ($\sim 3400\text{ cm}^{-1}$) and asymmetry in NMR.
- Benzyl Bromide: Excess reagent. Identified by a shift in benzylic protons ($\sim 4.5\text{ ppm}$ vs 4.4 ppm for ether).
- Dibenzyl Ether: Side product from hydrolysis of BnBr.

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of the molecule results in a simplified proton and carbon inventory.

Protocol 1: ^1H NMR (400 MHz, CDCl_3)

- Solvent: Chloroform-d (7.26 ppm reference).
- Concentration: 10 mg in 0.6 mL.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.25 – 7.38	Multiplet	10H	Ar-H	Overlapping aromatic protons from two equivalent benzyl groups.
4.50	Singlet	4H	Ph-CH ₂ -O	Benzylic protons. Appears as a sharp singlet due to free rotation and lack of chiral centers.
3.45	Doublet (J=6.0 Hz)	4H	O-CH ₂ -CH	The ether methylenes. They couple to the single methine proton at C2.
1.85	Multiplet	1H	CH-Et	The methine proton. Shielded relative to the ether CH ₂ , but deshielded by the -oxygens.
1.38	Quintet/Multiplet	2H	CH-CH ₂ -CH ₃	Methylene of the ethyl group.
0.90	Triplet (J=7.5 Hz)	3H	CH ₂ -CH ₃	Methyl terminus. Classic triplet signal.

Critical Diagnostic: The doublet at 3.45 ppm is the signature of the 2-substituted-1,3-diol backbone. If this appears as a complex multiplet, the sample may be the mono-benzyl impurity (breaking symmetry).

Protocol 2: ^{13}C NMR (100 MHz, CDCl_3)

- Reference: CDCl_3 triplet at 77.16 ppm.

Chemical Shift (δ , ppm)	Carbon Type	Assignment
138.5	Quaternary	Aromatic C-ipso
128.3, 127.6, 127.5	CH	Aromatic C-ortho, meta, para
73.2	CH_2	Ph- CH_2 -O (Benzylic)
70.8	CH_2	O- CH_2 -CH (Backbone)
40.5	CH	CH-Et (Methine)
23.8	CH_2	CH- CH_2 - CH_3
11.4	CH_3	CH_2 - CH_3

B. Mass Spectrometry (ESI-MS)

The molecule ionizes well in positive mode ESI, often forming sodium adducts due to the polyether nature.

- Parent Ion:
 - $[\text{M}+\text{H}]^+$: m/z 285.4
 - $[\text{M}+\text{Na}]^+$: m/z 307.4 (Dominant species in unbuffered methanol)
 - $[\text{M}+\text{NH}_4]^+$: m/z 302.4 (If ammonium buffers are used)
- Fragmentation Logic (MS/MS):
 - Loss of Benzyl: m/z 91 (Tropylium ion, C_7H_7^+) – Very strong base peak.

- Loss of Benzyloxy: $[M - OBn]^+$.
- Alpha-Cleavage: Rupture of the ether bond.

C. Infrared Spectroscopy (FT-IR)

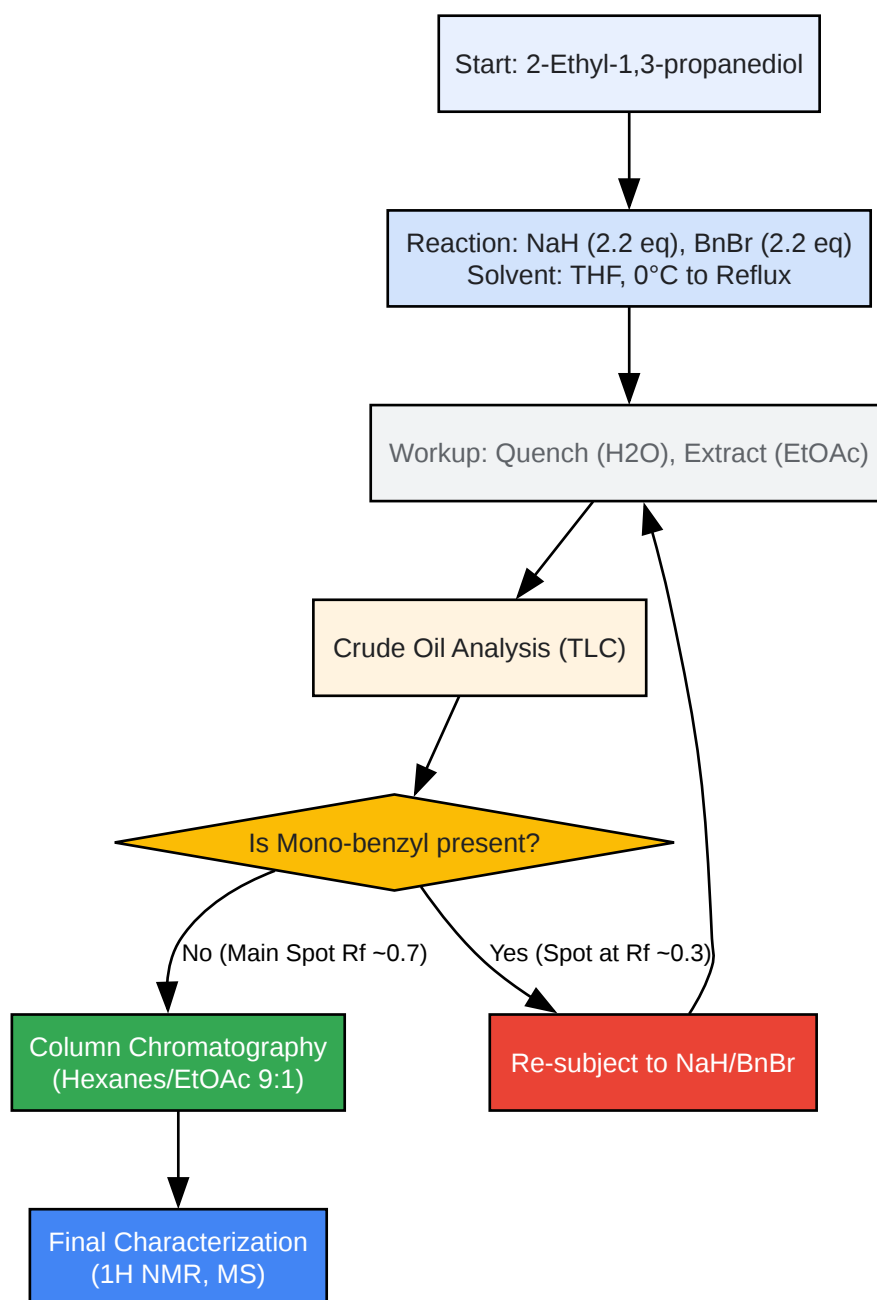
Used primarily to confirm the absence of hydroxyl groups (reaction completion).

- 3030, 3060 cm^{-1} : C-H stretch (Aromatic).
- 2850–2960 cm^{-1} : C-H stretch (Aliphatic, strong).
- 1090–1110 cm^{-1} : C-O-C stretch (Ether, very strong).
- 690, 735 cm^{-1} : Monosubstituted benzene ring deformation (diagnostic for benzyl group).
- Absence: No broad band at 3300–3500 cm^{-1} (confirms full protection of diol).

Visualization of Logic Flows

Figure 1: Synthetic & Characterization Workflow

This diagram outlines the decision tree for synthesizing and validating the compound.

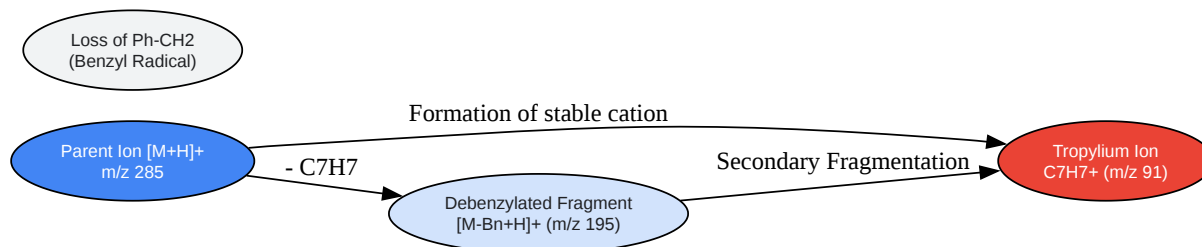


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Caption: Workflow for the synthesis and purification of **1,3-Dibenzyl-2-ethylpropane**, highlighting the critical impurity checkpoint.

Figure 2: Mass Spectrometry Fragmentation Pathway

Understanding the stability of the benzyl cation is key to interpreting the MS data.



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Caption: Primary fragmentation pathways in ESI-MS. The tropylium ion (m/z 91) is the dominant feature in the mass spectrum.

References

- Sigma-Aldrich.1,3-Dibenzyloxy-2-propanol (Analogous Structure Data). Product No. 413283. [Link](#)
- National Institute of Standards and Technology (NIST).2-Ethyl-1,3-propanediol (Precursor Data). NIST Chemistry WebBook, SRD 69.[1] [Link](#)
- PubChem.2-[2-(Benzyloxy)ethyl]propane-1,3-diol (Related Derivative).[2] CID 10512639. [Link](#)
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for benzyl ether characteristics).

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Sources

- 1. 1,3-Dichloro-2-ethylpropane [webbook.nist.gov]

- [2-\[2-\(Benzyloxy\)ethyl\]propane-1,3-diol | C12H18O3 | CID 10512639 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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